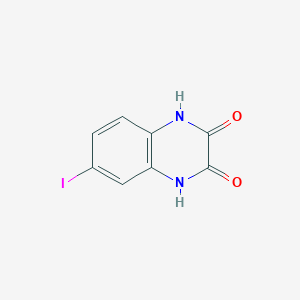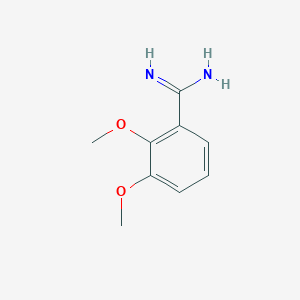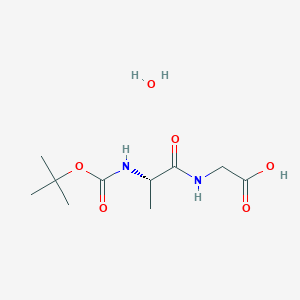
tert-Butyloxycarbonyl-alanyl-glycine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyloxycarbonyl-alanyl-glycine, commonly known as Boc-Ala-Gly-OH, is a chemical compound that is widely used in scientific research. It belongs to the class of amino acid derivatives and is used as a building block in the synthesis of peptides and proteins.
Mécanisme D'action
Boc-Ala-Gly-OH does not have any specific mechanism of action as it is a building block in the synthesis of peptides and proteins. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various mechanisms of action depending on their structure and function. For example, angiotensin synthesized using Boc-Ala-Gly-OH acts as a vasoconstrictor by binding to angiotensin receptors in the blood vessels.
Biochemical and Physiological Effects:
Boc-Ala-Gly-OH does not have any biochemical or physiological effects as it is not a bioactive molecule. However, the peptides and proteins synthesized using Boc-Ala-Gly-OH can have various biochemical and physiological effects depending on their structure and function. For example, enkephalins synthesized using Boc-Ala-Gly-OH act as endogenous opioids by binding to opioid receptors in the brain and spinal cord.
Avantages Et Limitations Des Expériences En Laboratoire
Boc-Ala-Gly-OH has several advantages for lab experiments. It is a stable and easily available building block for the synthesis of peptides and proteins. It is also compatible with various coupling agents and protecting groups used in peptide synthesis. However, Boc-Ala-Gly-OH has some limitations for lab experiments. It is a relatively expensive building block compared to other amino acids. It is also prone to racemization during the coupling reaction, which can affect the purity of the synthesized peptides.
Orientations Futures
Boc-Ala-Gly-OH has several future directions in scientific research. One of the future directions is the synthesis of bioactive peptides and proteins using Boc-Ala-Gly-OH as a building block. The synthesized peptides and proteins can be used as drugs and vaccines for various diseases. Another future direction is the development of new coupling agents and protecting groups for the synthesis of peptides and proteins. These new agents and groups can improve the efficiency and purity of the synthesis process. Additionally, Boc-Ala-Gly-OH can be used in the synthesis of peptide-based materials such as hydrogels and nanomaterials for various applications.
Conclusion:
In conclusion, Boc-Ala-Gly-OH is a widely used building block in scientific research for the synthesis of peptides and proteins. It has several advantages and limitations for lab experiments and has several future directions in scientific research. Boc-Ala-Gly-OH is an important tool for the development of bioactive peptides and proteins, peptide-based drugs and vaccines, and peptide-based materials.
Méthodes De Synthèse
Boc-Ala-Gly-OH can be synthesized using various methods, including solid-phase peptide synthesis (SPPS), solution-phase peptide synthesis (SPPS), and fragment condensation. Among these methods, SPPS is the most widely used method for the synthesis of Boc-Ala-Gly-OH. In SPPS, the peptide chain is synthesized on a solid support, and the amino acids are added one by one in a stepwise manner. Boc-Ala-Gly-OH can be synthesized by coupling Boc-Ala-OH and Gly-OH in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC).
Applications De Recherche Scientifique
Boc-Ala-Gly-OH is widely used in scientific research for the synthesis of peptides and proteins. It is used as a building block in the synthesis of various bioactive peptides such as angiotensin, enkephalins, and vasopressin. Boc-Ala-Gly-OH is also used in the synthesis of peptide-based drugs and vaccines. It is used as a linker in the synthesis of conjugates of peptides and proteins with other molecules such as drugs, fluorescent dyes, and nanoparticles.
Propriétés
Numéro CAS |
148750-86-1 |
|---|---|
Nom du produit |
tert-Butyloxycarbonyl-alanyl-glycine |
Formule moléculaire |
C10H20N2O6 |
Poids moléculaire |
264.28 g/mol |
Nom IUPAC |
2-[[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C10H18N2O5.H2O/c1-6(8(15)11-5-7(13)14)12-9(16)17-10(2,3)4;/h6H,5H2,1-4H3,(H,11,15)(H,12,16)(H,13,14);1H2/t6-;/m0./s1 |
Clé InChI |
KWPRIABABOYKQJ-RGMNGODLSA-N |
SMILES isomérique |
C[C@@H](C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
SMILES canonique |
CC(C(=O)NCC(=O)O)NC(=O)OC(C)(C)C.O |
Synonymes |
t-Boc-Ala-Gly-monohydrate tert-butyloxycarbonyl-alanyl-glycine tert-butyloxycarbonyl-L-alanylglycine monohydrate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



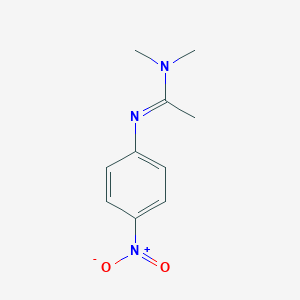

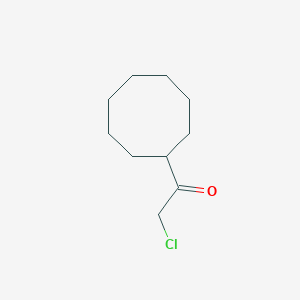
![3,6-Diaminoisoxazolo[3,4-B]pyrazine-5-carbonitrile](/img/structure/B114632.png)

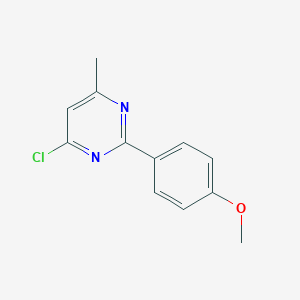

![2-Methylpyrido[2,3-b]pyrazine](/img/structure/B114645.png)


![6,7-Dihydro-6-mercapto-5h-pyrazolo[1,2-a][1,2,4]triazol-4-ium chloride](/img/structure/B114651.png)
